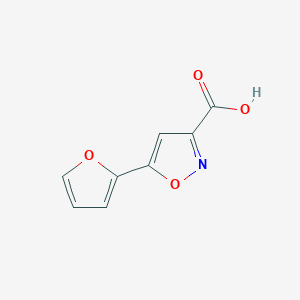

5-(2-Furyl)isoxazole-3-carboxylic acid

Beschreibung

Significance of Heterocyclic Scaffolds in Organic and Medicinal Chemistry

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to organic and medicinal chemistry. chemicalbook.comnih.gov These scaffolds are prevalent in a vast array of biologically active natural products, pharmaceuticals, and agrochemicals. chemicalbook.comscbt.com The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties, influencing factors such as polarity, solubility, and the ability to form hydrogen bonds. nih.gov This structural and electronic diversity allows heterocyclic molecules to interact with a wide range of biological targets, making them "privileged structures" in drug discovery. chemicalbook.comscbt.com Chemists utilize these building blocks to design and synthesize novel compounds with tailored properties for various applications, from new therapeutic agents to advanced materials. nih.gov

The Isoxazole (B147169) Nucleus: A Prominent Bioisostere and Pharmacophore

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a highly valued scaffold in medicinal chemistry. nih.govontosight.ai It is recognized for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. chemspider.comresearchgate.net The isoxazole nucleus serves as a versatile pharmacophore—a molecular feature responsible for a drug's pharmacological activity—and is present in numerous approved drugs. epa.gov For instance, the anti-inflammatory drug valdecoxib (B1682126) and the antirheumatic medication leflunomide (B1674699) feature an isoxazole ring, which is crucial for their biological function. ontosight.ai Furthermore, the isoxazole ring is often used as a bioisostere, a substituent that retains the main biological activity of the parent molecule while potentially improving its properties. manchesterorganics.com Its unique structural and electronic characteristics allow it to mimic other functional groups, enhancing molecular interactions and pharmacokinetic profiles. nih.gov

The Furan (B31954) Moiety: A Key Heteroaromatic Unit in Bioactive Molecules

Furan, a five-membered aromatic ring with one oxygen atom, is another cornerstone of heterocyclic chemistry. This moiety is found in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. The furan ring can be found in commercially available drugs and is associated with antimicrobial, anti-inflammatory, and anticancer effects, among others. Its electron-rich nature allows it to participate in various electronic interactions with biological targets. Furan and its derivatives are not only bioactive in their own right but also serve as versatile synthetic intermediates for creating more complex molecules. The first furan derivative to be described was 2-furoic acid in 1780, highlighting the long history and continued importance of this heterocyclic system in chemical research.

Contextualizing 5-(2-Furyl)isoxazole-3-carboxylic acid within Heterocyclic Chemistry Research

This compound is a synthetic organic compound that integrates the key features of both the isoxazole and furan rings. nih.gov Its structure, featuring a furan ring at the 5-position and a carboxylic acid group at the 3-position of the isoxazole nucleus, makes it a subject of interest in medicinal chemistry research. The carboxylic acid group provides a key site for interaction, often through hydrogen bonding, with biological targets.

While specific biological studies on this exact molecule are not extensively published, the broader class of 5-substituted isoxazole-3-carboxylic acid derivatives has been investigated for various therapeutic applications. For example, related compounds such as 5-phenylisoxazole-3-carboxylic acid and 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. nih.gov This suggests that the 5-(substituted)isoxazole-3-carboxylic acid scaffold is a promising framework for designing enzyme inhibitors.

Detailed structural information for this compound has been elucidated through crystallographic analysis. These studies provide precise data on its molecular architecture and solid-state conformation.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 98434-06-1 | nih.gov |

| Molecular Formula | C₈H₅NO₄ | nih.gov |

| Molecular Weight | 179.13 g/mol | nih.gov |

| Alternate Name | 5-(2-furanyl)-3-isoxazolecarboxylic acid | nih.gov |

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | P 1 21/c 1 | |

| a (Å) | 11.2506 | |

| b (Å) | 7.8725 | |

| c (Å) | 10.5817 | |

| β (°) | 115.098 | |

| Unit Cell Volume (ų) | 848.74 |

The presence of both the furan and isoxazole rings, combined with a carboxylic acid functional group, positions this compound as a valuable building block for the synthesis of more complex molecules and as a potential candidate for biological screening in various drug discovery programs. chemspider.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-8(11)5-4-7(13-9-5)6-2-1-3-12-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWFYCMVBAIITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360221 | |

| Record name | 5-(2-furyl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98434-06-1 | |

| Record name | 5-(2-furyl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 2 Furyl Isoxazole 3 Carboxylic Acid and Its Analogs

Established Synthetic Pathways to the Isoxazole (B147169) Core

The formation of the isoxazole ring is a cornerstone of synthesizing the target molecule. Several reliable strategies have been developed to construct this five-membered heterocycle.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

One of the most powerful and widely used methods for synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction. researchgate.netnih.gov This approach involves the reaction of a nitrile oxide with a dipolarophile, such as an alkyne or an alkene, to form the isoxazole or isoxazoline (B3343090) ring, respectively. researchgate.net

The reaction between a nitrile oxide and an alkyne directly yields the aromatic isoxazole ring. researchgate.net Nitrile oxides are typically generated in situ from aldoximes or hydroximoyl chlorides to avoid their dimerization. maynoothuniversity.iechemtube3d.com For instance, the oxidation of aldoximes using reagents like chloramine-T can produce the nitrile oxide intermediate, which then readily undergoes cycloaddition. maynoothuniversity.ie This method is highly efficient for creating 3,5-disubstituted isoxazoles. maynoothuniversity.ie When an alkene is used as the dipolarophile, the initial product is a 2-isoxazoline, which can be subsequently oxidized to the corresponding isoxazole if required. researchgate.netnih.gov

The regioselectivity of the 1,3-dipolar cycloaddition is a critical aspect, determining the substitution pattern of the resulting isoxazole. In the reaction of nitrile oxides with monosubstituted alkynes, the reaction typically proceeds with high regioselectivity to form 3,5-disubstituted isoxazoles. maynoothuniversity.iemdpi.com This outcome is governed by both steric and electronic factors. mdpi.com Density functional theory (DFT) studies have shown that the regioselectivity is influenced by distortion energies required to achieve the transition state, as well as by electronic and steric effects. nih.gov While thermal reactions with electron-rich alkynes generally yield 5-heterosubstituted isoxazoles, the use of a ruthenium catalyst can reverse this regioselectivity, leading to 4-heterosubstituted isoxazoles. acs.org The stereoselectivity is primarily a consideration when alkenes are used as dipolarophiles, leading to the formation of isoxazolines. The stereochemical information from the alkene is often retained in the product.

Cyclocondensation Approaches for Isoxazole Ring Formation

Another major strategy for isoxazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). researchgate.netnih.gov This method is versatile and allows for the synthesis of a wide variety of substituted isoxazoles. nih.gov The regioselectivity of this reaction can be controlled by varying the reaction conditions and the structure of the β-enamino diketone substrate. researchgate.net For example, the reaction of β-alkoxyvinyl trichloromethyl ketones with hydroxylamine can lead to the formation of 5-carboxyisoxazoles. nih.gov An environmentally friendly approach involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium without a catalyst to produce 5-arylisoxazole derivatives. nih.gov

Strategies for Incorporating the Furan-2-yl Substituent at Position 5 of the Isoxazole Ring

To synthesize the target molecule, 5-(2-furyl)isoxazole-3-carboxylic acid, a furan (B31954) ring must be introduced at the 5-position of the isoxazole core. This can be achieved either by starting with a furan-containing building block or by modifying the isoxazole ring after its formation.

Precursor Design for Furan-Isoxazole Linkage

The formation of the 5-(2-furyl)isoxazole (B170271) structure predominantly relies on the principles of [3+2] cycloaddition reactions, where a three-atom component (a nitrile oxide) reacts with a two-atom component (an alkyne or alkene). The design of the precursors is critical for ensuring the correct regiochemistry, yielding the desired 3,5-disubstituted isoxazole.

One of the most common strategies involves the reaction between a furan-containing dipolarophile and a nitrile oxide. For the synthesis of the 5-(2-furyl) scaffold, the precursors are typically a 2-furyl-substituted alkyne and a nitrile oxide generated in situ. For instance, the reaction of a terminal alkyne with a source of nitrile oxide, often generated from an aldoxime or a nitroalkane, provides a direct route to the 3,5-disubstituted isoxazole ring. organic-chemistry.org

Alternatively, the furan moiety can be part of the three-atom component. In this approach, a furan-2-carboxaldoxime can be converted into furan-2-carbonitrile oxide, which then reacts with an appropriate alkyne that carries a precursor to the carboxylic acid group (e.g., ethyl propiolate) to form the desired isoxazole ring with the correct substituents at positions 3 and 5.

The choice of precursors is dictated by their commercial availability, stability, and the desired reaction pathway to control the final arrangement of substituents on the isoxazole ring.

Introduction of the Carboxylic Acid Functionality at Position 3

The incorporation of a carboxylic acid group at the C-3 position of the isoxazole ring is a key step in the synthesis of the target molecule. This can be achieved through direct functionalization of the isoxazole ring or, more commonly, by converting a stable precursor group.

Direct Carboxylation Methods

Direct carboxylation involves the introduction of a -COOH group onto a pre-formed 5-(2-furyl)isoxazole ring. This is typically achieved through a metallation-carboxylation sequence. The process involves deprotonation of the C-3 position of the isoxazole ring using a strong organometallic base, such as n-butyllithium (n-BuLi), at low temperatures to form a highly reactive isoxazolyl anion. This intermediate is then quenched by bubbling carbon dioxide (CO2) gas through the reaction mixture, followed by an acidic workup to yield the desired carboxylic acid. This method offers a direct route but requires careful control of reaction conditions to avoid side reactions.

Hydrolysis of Ester Precursors to Yield this compound

A more prevalent and often higher-yielding method for introducing the carboxylic acid functionality is through the hydrolysis of a corresponding ester precursor, such as an ethyl or methyl ester. beilstein-journals.org This two-step approach involves first synthesizing the isoxazole ring with an ester group already at the C-3 position. This is commonly accomplished by using an alkyne precursor that contains an ester group, for example, ethyl propiolate, in the [3+2] cycloaddition reaction.

Once the ethyl 5-(2-furyl)isoxazole-3-carboxylate is formed, the ester is hydrolyzed to the carboxylic acid. beilstein-journals.org This transformation is typically carried out under basic conditions, using reagents like lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of solvents such as tetrahydrofuran (B95107) (THF), methanol, and water. The reaction mixture is usually stirred at room temperature or gently heated to drive the reaction to completion. Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of this compound.

| Base | Solvent System | Temperature | Typical Reaction Time |

|---|---|---|---|

| Lithium Hydroxide (LiOH) | Tetrahydrofuran/Methanol/Water | Room Temperature | 12-24 hours |

| Sodium Hydroxide (NaOH) | Ethanol/Water | Reflux | 2-6 hours |

| Potassium Hydroxide (KOH) | Methanol/Water | Room Temperature to 50°C | 4-12 hours |

Modern Synthetic Approaches and Green Chemistry Principles

Recent advancements in synthetic chemistry have focused on developing more efficient, rapid, and environmentally benign methods for constructing heterocyclic scaffolds like isoxazoles. These modern approaches often incorporate green chemistry principles by reducing reaction times, minimizing waste, and using less hazardous materials.

Microwave-Assisted Synthesis of Isoxazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. lew.ro For the synthesis of isoxazole derivatives, microwave irradiation can dramatically reduce reaction times from hours to mere minutes, often leading to higher yields and cleaner reaction profiles. researchgate.netnveo.org The reaction of chalcones with hydroxylamine hydrochloride, a common route to 3,5-disubstituted isoxazoles, demonstrates the efficiency of this technique. researchgate.net The rapid, uniform heating provided by microwaves enhances the rate of the cyclization reaction, minimizing the formation of byproducts. nveo.org This method aligns with green chemistry principles by significantly reducing energy consumption and often allowing for the use of less solvent. nih.gov

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | 6-8 hours | 6-10 minutes | researchgate.net |

| Yield | 58-69% | 67-82% | researchgate.net |

| Energy Consumption | High | Low | nih.gov |

| Side Products | More likely | Reduced formation | researchgate.net |

Catalyst-Mediated Synthesis of Isoxazole Scaffolds

The use of metal catalysts has revolutionized the synthesis of isoxazoles, offering high regioselectivity and efficiency under mild conditions. Copper(I)-catalyzed cycloaddition of terminal alkynes and in situ generated nitrile oxides is a cornerstone of modern isoxazole synthesis. organic-chemistry.orgnih.gov This method provides excellent control over the regiochemical outcome, reliably producing 3,5-disubstituted isoxazoles. nih.govthieme-connect.com

Other transition metals have also been employed to facilitate isoxazole formation. Gold(III) chloride has been shown to catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles under moderate conditions. organic-chemistry.org Ruthenium(II) catalysts are effective for reactions involving highly substituted, non-terminal alkynes, producing 3,4,5-trisubstituted isoxazoles with high yields and regioselectivity where copper catalysts may fail. beilstein-journals.org These catalyst-mediated approaches often require only small amounts of the catalyst, proceed under mild conditions, and tolerate a wide range of functional groups, making them highly valuable in modern organic synthesis.

Chemical Reactivity and Derivatization of 5 2 Furyl Isoxazole 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for derivatization, allowing for the formation of esters, amides, hydrazides, and other related compounds. These reactions are fundamental to creating libraries of compounds for pharmacological evaluation and for incorporating the isoxazole (B147169) scaffold into larger molecular frameworks like peptides.

Esterification and Amidation Reactions of Isoxazole-3-carboxylic Acids

The conversion of the carboxylic acid group of 5-(2-furyl)isoxazole-3-carboxylic acid into esters and amides is a common and crucial synthetic transformation. These reactions are typically straightforward and utilize standard organic chemistry methodologies.

The synthesis of amide and ester derivatives of isoxazole carboxylic acids is a widely employed strategy in drug discovery to explore structure-activity relationships (SAR). nih.govmdpi.com Amidation is frequently achieved by activating the carboxylic acid, for instance, with coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP), followed by the addition of a primary or secondary amine. nih.gov This method allows for the creation of a diverse library of isoxazole-carboxamides for biological evaluation. nih.gov

Esterification, such as the formation of ethyl 5-(2-furyl)isoxazole-3-carboxylate, can be accomplished through classic methods like Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., ethanol) under acidic catalysis. lookchem.com These derivatives are often evaluated for a range of biological activities. Research has shown that isoxazole derivatives, including amides and esters, exhibit promising potential as anticancer, anti-inflammatory, and antitubercular agents. nih.govmdpi.comnih.gov For example, certain 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have demonstrated significant antitubercular activity. nih.gov

Table 1: Examples of Pharmacological Activities of Isoxazole Amide and Ester Derivatives

| Derivative Class | Pharmacological Activity | Target/Cell Line Examples | Reference |

|---|---|---|---|

| Isoxazole-carboxamides | Anticancer | Melanoma (B16-F1), Colon (Colo205), Breast (MCF-7) | nih.gov |

| Anti-inflammatory | COX-1 Inhibition | nih.gov | |

| Antitubercular | M. tuberculosis H37Rv | nih.gov | |

| Isoxazole-carboxylates | Anticancer | Murine Mammary Carcinoma (EMT-6) | nih.gov |

| Antitubercular | M. tuberculosis H37Rv | nih.gov |

The carboxylic acid group of isoxazole-containing molecules can serve as an anchor for peptide synthesis, allowing for their incorporation as unnatural amino acids into peptide chains. nih.gov This is valuable for creating peptidomimetics with unique structural and biological properties. Standard solid-phase peptide synthesis (SPPS) protocols can be adapted for this purpose. The isoxazole carboxylic acid is activated using common peptide coupling reagents, such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphonate), and then reacted with the N-terminal amine of a resin-bound peptide. nih.govmdpi.com This strategy enables the systematic synthesis of hybrid peptides containing the isoxazole moiety for applications in drug discovery and biotechnology. nih.gov

Formation of Hydrazides from this compound

Hydrazides are important synthetic intermediates, often used to construct other heterocyclic systems like oxadiazoles (B1248032) and triazoles. mdpi.com The synthesis of 5-(2-furyl)isoxazole-3-carbohydrazide (B1353365) can be achieved from its corresponding carboxylic acid or, more commonly, from its ester derivative (e.g., ethyl 5-(2-furyl)isoxazole-3-carboxylate). huatengsci.com The standard procedure involves the reaction of the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent like ethanol, under reflux conditions. mdpi.com This nucleophilic acyl substitution reaction efficiently converts the ester into the desired hydrazide.

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group, from isoxazole-3-carboxylic acids can be a challenging reaction. However, it can be achieved under specific conditions to yield the corresponding 5-(2-furyl)isoxazole (B170271). General methods for the decarboxylation of heterocyclic carboxylic acids involve heating the compound in a high-boiling point aprotic polar solvent, such as N,N-dimethylformamide (DMF), often in the presence of an acid catalyst. google.com Studies on related compounds, such as 5-methylisoxazole-3-carboxylic acid, have explored this reaction, providing insight into the potential conditions required. researchgate.net The stability of the resulting carbanion intermediate on the isoxazole ring is a key factor influencing the reaction's feasibility.

Functionalization of the Furan (B31954) Ring in this compound Derivatives

The furan ring in 5-(2-furyl)isoxazole derivatives is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. numberanalytics.com This reactivity provides a secondary site for molecular modification, independent of the carboxylic acid group.

Electrophilic attack on the furan ring preferentially occurs at the C5-position (the carbon adjacent to the oxygen and distal to the isoxazole substituent), as the intermediate carbocation is better stabilized by resonance. quora.comreddit.com Common electrophilic substitution reactions that can be performed on the furan moiety include:

Nitration: Using reagents like nitric acid in acetic anhydride (B1165640) to introduce a nitro group (-NO₂). numberanalytics.com

Bromination: Employing bromine (Br₂) in a suitable solvent, often with a catalyst, to install a bromo group (-Br). numberanalytics.comresearchgate.net

Formylation: Reactions such as the Vilsmeier-Haack reaction (using DMF and POCl₃) can introduce a formyl group (-CHO). researchgate.netosi.lv

Acylation: Friedel-Crafts acylation with an acyl halide or anhydride in the presence of a Lewis acid catalyst can attach an acyl group. osi.lv

Furthermore, the furan ring can undergo oxidation. researchgate.net Depending on the oxidizing agent and reaction conditions, this can lead to ring-opening products, such as derivatives of maleic acid. researchgate.netnih.gov In some synthetic strategies, the furan ring is intentionally used as a "masked" carboxylic acid, which can be revealed through a late-stage oxidation step. youtube.com This highlights the dual role of the furan ring as both a stable aromatic scaffold and a latent functional group.

Electrophilic Aromatic Substitution on the Furan Moiety

The furan ring is an electron-rich five-membered heterocycle that readily undergoes electrophilic aromatic substitution. In 2-substituted furans, such as the title compound, the incoming electrophile is strongly directed to the C5 position due to the activating nature of the ring oxygen.

A primary example of this reactivity is nitration. The furan ring can be nitrated under carefully controlled conditions, typically using a mixture of nitric acid and acetic anhydride. This reaction leads to the introduction of a nitro group at the 5-position of the furan ring, yielding 5-(5-nitro-2-furyl)isoxazole-3-carboxylic acid. The nitro group is essential for the activity of many antimicrobial nitrofuran derivatives. researchgate.netgoogle.com The synthesis of related 3-(5-nitro-2-furyl) isoxazole derivatives has been well-documented, underscoring the feasibility of this selective substitution. google.comontosight.ai

Other common electrophilic substitution reactions, such as halogenation, sulfonation, and Friedel-Crafts acylation, are also expected to occur preferentially at the C5 position, provided that the reaction conditions are controlled to avoid degradation of the acid-sensitive furan ring.

| Starting Material | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| This compound | HNO₃ / Ac₂O | 5-(5-Nitro-2-furyl)isoxazole-3-carboxylic acid | researchgate.netgoogle.com |

Side Chain Modifications on the Furan Substituent

Modification of the furan ring can also be achieved through carbon-carbon bond-forming reactions, effectively adding new side chains. A notable method for this is the Meerwein arylation, which involves the addition of an aryl diazonium salt to an electron-poor alkene, though it has been adapted for heteroaromatic compounds like furan. wikipedia.org This reaction, typically catalyzed by a copper salt, allows for the introduction of an aryl group at the C5 position of the furan ring. researchgate.netnih.gov The process begins with the conversion of an aniline (B41778) derivative into a diazonium salt, which then couples with the furan ring in situ. researchgate.net This method provides a powerful tool for synthesizing 5-aryl-2-furyl derivatives.

A more modern alternative for the arylation of furan rings is palladium-catalyzed direct C-H arylation. nih.gov This methodology allows for the coupling of furans with aryl halides or triflates. While many protocols exist for aryl bromides and iodides, methods have also been developed for the use of more accessible aryl chlorides, often employing specialized phosphine (B1218219) ligands to facilitate the catalytic cycle. nih.gov This approach offers a complementary strategy to the Meerwein reaction for creating C-C bonds at the furan C5 position.

| Reaction Type | Key Reagents | Typical Product Structure | Reference |

|---|---|---|---|

| Meerwein Arylation | Ar-N₂⁺X⁻, Cu(II) salt | 5-(5-Aryl-2-furyl)isoxazole-3-carboxylic acid | wikipedia.orgresearchgate.net |

| Palladium-Catalyzed Direct Arylation | Ar-X (X=Cl, Br, I), Pd catalyst, Ligand, Base | 5-(5-Aryl-2-furyl)isoxazole-3-carboxylic acid | nih.gov |

Modifications of the Isoxazole Heterocycle

Derivatization at Unsubstituted Positions of the Isoxazole Ring

In this compound, the isoxazole ring is substituted at the C3 and C5 positions, leaving the C4 position as the sole site for direct substitution. The reactivity of the C4 position is influenced by the electronic nature of the substituents at C3 and C5. Generally, the C4-H bond in 3,5-disubstituted isoxazoles can be targeted for modification.

Electrophilic substitution at the C4 position of isoxazoles is a known pathway for functionalization. reddit.com A highly effective strategy for introducing a wide variety of substituents involves a two-step sequence: halogenation followed by a palladium-catalyzed cross-coupling reaction. For instance, the isoxazole can be iodinated at the C4 position using electrophilic iodine sources like N-iodosuccinimide (NIS) in the presence of an acid. nih.gov The resulting 4-iodoisoxazole (B1321973) is a versatile intermediate. nih.gov It can readily participate in various cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, to introduce aryl, alkynyl, or vinyl groups, respectively, at the C4 position. This approach provides a modular and efficient route to a vast array of 3,4,5-trisubstituted isoxazoles. beilstein-journals.orgnih.gov

Ring-Opening and Rearrangement Reactions of Isoxazoles

The N-O bond within the isoxazole ring is relatively weak and susceptible to cleavage under various conditions, leading to ring-opening and rearrangement reactions. These transformations are synthetically valuable as they convert the stable isoxazole heterocycle into flexible acyclic intermediates that can be used to construct new molecular frameworks.

Reductive Ring Opening: Catalytic hydrogenolysis (e.g., using H₂ over a palladium catalyst) is a classic method for cleaving the N-O bond. This reduction typically yields an enaminone intermediate. A more contemporary method involves the use of molybdenum hexacarbonyl, Mo(CO)₆, which mediates the reductive ring opening of isoxazoles to enamines. nih.gov These enamine intermediates can be unstable and may undergo subsequent cyclization or decomposition depending on the molecular structure and reaction conditions. nih.gov

Base-Catalyzed Ring Opening: The isoxazole ring, particularly when activated by electron-withdrawing groups like the C3-carboxylic acid in the title compound, can be opened by the action of a base. beilstein-journals.org This reaction typically proceeds via the abstraction of the most acidic proton, leading to the cleavage of the N-O bond and the formation of a β-ketonitrile derivative. For 3-carboxyisoxazoles, this can result in complex transformations, including decarbonylation. beilstein-journals.org

Rearrangement Reactions: Isoxazoles can undergo thermal or photochemical rearrangements. These reactions often proceed through a highly strained 2-carbonyl-2H-azirine intermediate, which can then rearrange to form an oxazole. researchgate.net This isoxazole-azirine-oxazole isomerization pathway provides a method for converting one class of heterocycle into another. nanobioletters.com Additionally, specific substitution patterns can lead to other named rearrangements, such as the Boulton-Katritzky rearrangement, which involves the rearrangement of heterocyclic systems. beilstein-journals.org

| Reaction Type | Typical Reagents/Conditions | Initial Product Type | Reference |

|---|---|---|---|

| Reductive Ring Opening | H₂/Pd-C or Mo(CO)₆ | Enaminone | nih.gov |

| Base-Catalyzed Ring Opening | Base (e.g., K₂CO₃, NaOEt) | β-Ketonitrile derivative | beilstein-journals.org |

| Isomerization/Rearrangement | Heat (Thermolysis) or Light (Photolysis) | Oxazole (via azirine intermediate) | researchgate.net |

Biological Activity and Pharmacological Spectrum of 5 2 Furyl Isoxazole 3 Carboxylic Acid Derivatives

Antimicrobial Properties

Derivatives of 5-(2-furyl)isoxazole-3-carboxylic acid have demonstrated significant antimicrobial capabilities, with research highlighting their effectiveness against various bacterial, fungal, and mycobacterial strains.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

The isoxazole (B147169) nucleus is a key feature in several antibacterial drugs, including cloxacillin, dicloxacillin, and sulfamethoxazole. mdpi.com Research into derivatives of this compound has shown that these compounds possess notable antibacterial properties against a range of pathogens.

Studies have demonstrated that specific structural modifications to the isoxazole core can enhance antibacterial efficacy. For instance, the hybridization of the isoxazole motif with other heterocyclic systems, such as triazoles, has yielded compounds with pronounced activity. One such hybrid, a triazole-isoxazole conjugate featuring a chlorine atom in the ortho position, showed significant antibacterial properties against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. mdpi.com This particular derivative inhibited the growth of E. coli at a Minimum Inhibitory Concentration (MIC) of 15 mg/mL and P. aeruginosa at 30 mg/mL. mdpi.com

Other synthetic isoxazole derivatives have been tested against both Gram-positive and Gram-negative bacteria. In one study, newly synthesized chalcone (B49325) and isoxazole derivatives were evaluated against Bacillus subtilis, Staphylococcus aureus (Gram-positive), Proteus vulgaris, and Escherichia coli (Gram-negative). icm.edu.pl The results, measured by the zone of inhibition, indicated varying degrees of activity depending on the specific substitutions on the aryl rings. icm.edu.pl Similarly, isoxazoline (B3343090) derivatives have also been screened, with some compounds showing activity against several bacterial species. nih.gov

| Compound Type | Bacterial Strain | Activity Measurement | Reference |

|---|---|---|---|

| Triazole-Isoxazole Hybrid (7b) | Escherichia coli ATCC 25922 | MIC: 15 mg/mL | mdpi.com |

| Triazole-Isoxazole Hybrid (7b) | Pseudomonas aeruginosa | MIC: 30 mg/mL | mdpi.com |

| Chalcone/Isoxazole Derivatives | Bacillus subtilis | Zone of Inhibition (mm) | icm.edu.pl |

| Chalcone/Isoxazole Derivatives | Staphylococcus aureus | Zone of Inhibition (mm) | icm.edu.pl |

| Chalcone/Isoxazole Derivatives | Proteus vulgaris | Zone of Inhibition (mm) | icm.edu.pl |

Antifungal Efficacy

The investigation into isoxazole derivatives has also revealed a promising spectrum of antifungal activity. These compounds have been evaluated against various fungal pathogens, including species of Aspergillus and Candida.

For example, a series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles demonstrated antifungal activity against Aspergillus niger. researchgate.net In another study, isoxazole-containing chalcones and their dihydropyrazole derivatives were assessed for antifungal properties. The results indicated that halogen substituents on the phenyl ring significantly enhanced antifungal activity, with some derivatives showing efficacy superior to the standard drug fluconazole. mdpi.com

Research has also focused on invasive fungal infections caused by Candida species. A series of novel azole derivatives incorporating a 1,2,3-triazole moiety exhibited excellent activity against both sensitive and drug-resistant strains of Candida albicans. nih.gov Several of these compounds demonstrated better antifungal activity than fluconazole, with one derivative, in particular, showing the ability to damage the fungal cell membrane's integrity, leading to the leakage of cellular contents. nih.gov Similarly, novel 5-arylfuran-2-carboxamide derivatives were designed as potential antifungal agents, with N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide showing fungistatic and fungicidal effects against C. glabrata and C. parapsilosis strains. mdpi.com

| Compound | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 4s (Azole derivative) | Candida albicans SC5314 | 0.53 µg/mL (MIC₅₀) | nih.gov |

| Compound 4h (Azole derivative) | Candida albicans SC5314 | < 1.52 µg/mL (MIC₅₀) | nih.gov |

| Compound 4j (Azole derivative) | Candida albicans SC5314 | < 1.52 µg/mL (MIC₅₀) | nih.gov |

| Compound 6 (5-arylfuran-2-carboxamide) | Candida glabrata | 0.062–0.125 mg/mL | mdpi.com |

| Compound 6 (5-arylfuran-2-carboxamide) | Candida parapsilosis | 0.125–0.250 mg/mL | mdpi.com |

Antitubercular Activity of Isoxazole-3-carboxylic acid Analogs

A significant area of research has been the evaluation of isoxazole-3-carboxylic acid analogs for their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Several derivatives of isoxazole carboxylic acid alkyl esters have shown potent inhibition of both drug-susceptible and drug-resistant Mtb strains. nih.gov

One study detailed the synthesis of urea (B33335) and thiourea (B124793) variants of 5-phenyl-3-isoxazolecarboxylic acid methyl esters. Many of these compounds displayed potent in vitro activity against Mtb H37Rv (drug-susceptible) and drug-resistant Mtb. nih.gov Notably, a 3,4-dichlorophenyl derivative exhibited an optimal potency with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL. nih.govresearchgate.net Another medicinal chemistry campaign focused on 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, leading to the design of improved compounds that maintained good antitubercular activity while avoiding rapid metabolic degradation. nih.gov

| Compound Derivative | Mtb Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 3,4-Dichlorophenyl urea derivative | Mtb H37Rv | 0.25 µg/mL | nih.govresearchgate.net |

| 4-Chlorophenyl thiourea congener | Mtb H37Rv | 1 µg/mL | nih.gov |

| Ethyl 5-(1-(3,4-dichlorobenzyl)-1H-indol-5-yl) isoxazole-3-carboxylate (5e) | Mtb H37Rv | 0.25 µg/mL | researchgate.net |

| Isoxazole-3-carboxylic acid ester V | Replicating Mtb | 0.7 µM | researchgate.net |

Anticancer Potential

The versatility of the isoxazole scaffold extends to oncology, where its derivatives have been investigated for their ability to inhibit cancer cell growth, modulate the cell cycle, and induce programmed cell death (apoptosis).

Induction of Apoptosis in Cancer Cell Lines

The induction of apoptosis is a key mechanism for many anticancer agents. Research has shown that novel synthetic isoxazole derivatives can effectively trigger this process in various cancer cell lines.

In a study using human erythroleukemic K562 cells, nearly all tested 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives demonstrated significant pro-apoptotic activities. nih.gov Several of these compounds induced apoptosis in over 50% of the cancer cells. Specifically, derivatives designated as 4, 8, and 11 displayed high levels of apoptotic effect at concentrations of 100 nM, 10 µM, and 200 µM, respectively, affecting 80.10%, 90.60%, and 88.50% of the cells. nih.gov

Further research into novel 5-(thiophen-2-yl)isoxazoles identified a derivative, TTI-6, as a potent anti-breast cancer agent. Studies on the MCF-7 human breast cancer cell line confirmed that TTI-6's mechanism of action involves the induction of apoptotic cell death. nih.gov This highlights the potential of the isoxazole core in developing new therapies that can selectively eliminate cancer cells by activating their intrinsic death pathways.

Cell Cycle Modulation and Growth Inhibition

In addition to inducing apoptosis, isoxazole derivatives have been shown to interfere with the cancer cell cycle and inhibit tumor growth. By arresting the cell cycle at specific phases, these compounds can prevent cancer cell proliferation.

A study on spiroisoxazoline derivatives synthesized from a natural compound found that the most effective agent caused a cell-cycle arrest in the G2/M phase of PC-3 prostate cancer cells. espublisher.com This arrest was linked to the compound's ability to inhibit TNF-α-triggered NF-κβ signaling in a concentration-dependent manner. espublisher.com

The growth inhibitory effects of these compounds have been evaluated across a wide range of cancer types. In a comprehensive screening, a series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates were tested against 60 different human cancer cell lines. researchgate.net One derivative, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, exhibited a potent and broad range of cytotoxic activity. Its growth inhibition (GI₅₀) values, which represent the concentration required to inhibit cell growth by 50%, were in the micromolar range for many cell lines, including leukemia, non-small cell lung cancer, colon cancer, and melanoma. researchgate.net

| Cancer Type | Cell Line | GI₅₀ (µM) | Reference |

|---|---|---|---|

| Leukemia | K-562 | 2.55 | researchgate.net |

| Leukemia | SR | 1.61 | researchgate.net |

| Non-Small Cell Lung Cancer | HOP-92 | 1.57 | researchgate.net |

| Colon Cancer | HCT-116 | 2.13 | researchgate.net |

| Melanoma | SK-MEL-5 | 2.71 | researchgate.net |

| Melanoma | UACC-62 | 2.41 | researchgate.net |

Anti-inflammatory Effects of Isoxazole Derivatives

Isoxazole derivatives represent a significant class of compounds with demonstrated anti-inflammatory properties. nih.gov Research has shown that various molecules incorporating the isoxazole ring can effectively modulate inflammatory pathways. For instance, certain 4,5-di-arylisoxazol-3-carboxylic acids have been identified as potential leukotriene synthesis inhibitors, which are key mediators in inflammatory responses. nih.gov Similarly, indolyl–isoxazolidines, another category of isoxazole-containing compounds, exhibit potent anti-inflammatory and analgesic activities. nih.govmdpi.com

One selected indolyl-isoxazolidine compound, designated 9a, was found to significantly inhibit the production of pro-inflammatory cytokines TNF-α and IL-6 in macrophage cells stimulated by lipopolysaccharide (LPS). nih.govmdpi.com In animal models, this compound demonstrated anti-inflammatory effects in the carrageenan-induced paw edema test with a potency comparable to the standard anti-inflammatory drug indomethacin (B1671933). nih.govmdpi.com Further studies have explored isoxazole–mercaptobenzimidazole hybrids, which also displayed notable analgesic and anti-inflammatory properties. nih.gov The anti-inflammatory potential of this chemical family is often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov For example, the compound 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole showed significant inhibitory activity against both COX-2 and LOX. nih.gov

| Compound Class | Mechanism/Effect | Key Findings | Reference |

|---|---|---|---|

| 4,5-diarylisoxazol-3-carboxylic acids | Leukotriene synthesis inhibition | Potential as anti-inflammatory drugs. | nih.gov |

| Indolyl–isoxazolidines (e.g., Compound 9a) | Inhibition of TNF-α and IL-6 production | Potency comparable to indomethacin in carrageenan test. | nih.govmdpi.com |

| 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole | COX-2 and LOX inhibition | Significant dual inhibitory activity. | nih.gov |

| Isoxazole–mercaptobenzimidazole hybrids | Analgesic and anti-inflammatory | Demonstrated notable activity. | nih.gov |

Antiviral Activity of Isoxazole-Containing Compounds

The isoxazole scaffold has also been incorporated into novel nucleoside analogues to explore their antiviral potential. nih.gov A series of 5-isoxazol-5-yl-2′-deoxyuridines were synthesized and tested against a panel of twelve different viruses. nih.gov These compounds demonstrated notable activity against several RNA viruses, including Coxsackie B3 (Cox. B3), Vesicular Stomatitis Virus (VSV), and Encephalomyocarditis Virus (EMCV). nih.gov Additionally, the isoxazole nucleosides exhibited activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nih.gov

In the context of viruses affecting poultry, chalcone derivatives of 5-Arylfuran-2-carbaldehydes have been synthesized and evaluated for their antiviral effects. xisdxjxsu.asia These compounds, which share the furan (B31954) moiety with this compound, were tested in ovo against Avian Influenza Virus (AIV) H9N2 and Infectious Bronchitis Virus (IBV). A majority of the synthesized compounds were found to be active against both viruses, with several showing high potency by maintaining hemagglutination (HA) titers at zero after being challenged with AIV. xisdxjxsu.asia Specifically, compounds 5, 9, 13, and 16 were highly effective against IBV, also showing a titer value of zero. xisdxjxsu.asia

| Compound Class | Target Virus(es) | Key Findings | Reference |

|---|---|---|---|

| 5-isoxazol-5-yl-2′-deoxyuridines | HSV-1, HSV-2, EMCV, Cox. B3, VSV | Exhibited moderate anti-RNA virus and anti-herpes activity. | nih.gov |

| Chalcones of 5-Arylfuran-2-carbaldehydes | Avian Influenza Virus (AIV, H9N2), Infectious Bronchitis Virus (IBV) | Several compounds showed high potency, reducing viral titers to zero. | xisdxjxsu.asia |

Neuropharmacological Investigations of Isoxazole Structures

Derivatives containing structural elements similar to this compound have been investigated for their effects on the central nervous system, particularly in the modulation of neurotransmitter receptors and for their neuroprotective potential.

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. frontiersin.orgnih.gov Dysfunction of NMDA receptors is implicated in numerous brain disorders. frontiersin.org A series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs, which feature a furan ring connected to an amino acid scaffold, were designed as agonists for the glycine (B1666218) binding site on the GluN1 subunit of the NMDA receptor. nih.gov These compounds displayed significant variation in potency and efficacy across different NMDA receptor subtypes (GluN1/2A-D), depending on the specific GluN2 subunit present. nih.gov

Notably, compound 8p from this series was identified as a potent partial agonist at the GluN1/2C subtype with an EC50 of 0.074 μM, while showing virtually no agonist activity at GluN1/2A, GluN1/2B, and GluN1/2D subtypes. nih.gov Another related series of (R)-2-amino-3-triazolpropanoic acid analogues also produced glycine site agonists with varied activity, where compounds 13g and 13i showed a 3- to 7-fold preference in agonist potency for GluN1/2C-D over GluN1/2A-B subtypes. frontiersin.org These findings highlight the potential for furan- and isoxazole-related structures to serve as scaffolds for developing subtype-selective NMDA receptor modulators. frontiersin.orgnih.gov

Excitotoxicity, primarily mediated by overstimulation of glutamate receptors like the NMDA receptor, and oxidative stress are key pathological mechanisms in many neurodegenerative diseases. nih.govresearchgate.net Research into novel benzofuran-2-carboxamide (B1298429) derivatives has demonstrated their potential to protect neurons from such damage. nih.govresearchgate.net In one study, primary cultured rat cortical cells were treated with NMDA to induce excitotoxic damage. nih.gov Several synthesized benzofuran (B130515) derivatives provided considerable protection against this NMDA-induced neuronal cell damage. nih.govresearchgate.net

Among the tested compounds, one derivative, 1f (with a -CH3 substitution), exhibited the most potent and efficacious neuroprotective action against NMDA-induced excitotoxicity, with effects comparable to the well-known NMDA antagonist memantine. nih.govresearchgate.net Another compound, 1j (with an -OH substitution), also showed significant anti-excitotoxic effects and was found to scavenge free radicals and inhibit lipid peroxidation in rat brain homogenates. nih.govresearchgate.net Furthermore, an arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid demonstrated a favorable safety profile and potent neuroprotective effects that surpassed reference compounds like melatonin (B1676174) in assays measuring the suppression of lipid peroxidation and deoxyribose degradation. mdpi.com These studies suggest that heterocyclic compounds, including those related to the furan-isoxazole scaffold, can exhibit significant neuroprotective effects by mitigating excitotoxicity and oxidative stress. nih.govresearchgate.netmdpi.com

Enzyme Inhibition Profiles

The isoxazole ring is a valuable pharmacophore for designing inhibitors of various enzymes, including those critical to epigenetic regulation.

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. nih.govfrontiersin.org Their inhibition has become an important strategy in cancer therapy. frontiersin.orgunica.it Isoxazole-based compounds have emerged as promising HDAC inhibitors. nih.gov In one study, novel isoxazole-based probes were designed and synthesized, demonstrating low nanomolar inhibitory activity against HDAC3 and HDAC8 isoforms. nih.gov The IC50 values for these compounds ranged from 17 nM to 707 nM. nih.gov

Another line of research focused on developing HDAC6 inhibitors using a novel 3-hydroxy-isoxazole as a zinc-binding group (ZBG), intended as a bioisosteric replacement for the hydroxamic acid moiety often associated with side effects. unica.it A series of these 3-hydroxy-5-aryl/heteroaryl-isoxazole derivatives were synthesized and tested in vitro, with the best candidate achieving an IC50 of 700 nM against HDAC6. unica.it Furthermore, a study on 2-phenylquinoline-4-carboxylic acid derivatives, which incorporated different ZBGs, identified compound D28 as a selective HDAC3 inhibitor with an IC50 value of 24.45 µM, showing no significant inhibition of HDAC1, 2, and 6. frontiersin.org

| Compound Class | Target HDAC Isoform(s) | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Isoxazole-based probes | HDAC3, HDAC8 | 17 nM to 707 nM | nih.gov |

| 3-hydroxy-5-aryl/heteroaryl-isoxazoles | HDAC6 | 700 nM (best candidate) | unica.it |

| 2-phenylquinoline-4-carboxylic acid derivative (D28) | HDAC3 | 24.45 µM | frontiersin.org |

Xanthine (B1682287) Oxidase Inhibition by Isoxazole-3-carboxylic acids

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. mdpi.com Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout. mdpi.com Consequently, inhibitors of xanthine oxidase are a key therapeutic strategy for managing these conditions. A number of 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and evaluated for their potential to inhibit xanthine oxidase, with many demonstrating potency in the micromolar to submicromolar range. nih.gov

In one study, a series of N-5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed and synthesized. Among these, compound 6c emerged as a particularly potent inhibitor of xanthine oxidase, with an IC50 value of 0.13 μM. whiterose.ac.uk This was found to be 22 times more potent than the established anti-gout medication allopurinol (B61711) (IC50 = 2.93 μM). whiterose.ac.uk Enzyme kinetic studies revealed that compound 6c functions as a mixed-type inhibitor. whiterose.ac.uk

Further research into N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides identified compound 4f as a highly effective inhibitor, with an IC50 value of 14 nM. This represents an approximately 280-fold greater efficacy than allopurinol. researchgate.net Kinetic analysis of compound 4f indicated a competitive mode of inhibition, with a calculated Ki value of 7.46 ± 0.36 nM. researchgate.net

| Compound | Target Enzyme | IC50 | Ki | Inhibition Type |

| 6c | Xanthine Oxidase | 0.13 μM | - | Mixed |

| Allopurinol | Xanthine Oxidase | 2.93 μM | - | - |

| 4f | Xanthine Oxidase | 14 nM | 7.46 ± 0.36 nM | Competitive |

Bacterial Serine Acetyltransferase (SAT) Inhibition

The L-cysteine biosynthesis pathway is essential for many bacteria and is absent in mammals, making its enzymes attractive targets for the development of new antibacterial agents. mdpi.comnih.gov Serine acetyltransferase (SAT) catalyzes the rate-limiting step in this pathway. mdpi.comnih.gov A series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids have been identified as inhibitors of Salmonella typhimurium serine acetyltransferase (StSAT). mdpi.comnih.gov

The discovery process began with the virtual screening of an in-house library of compounds, which led to the identification of seven structurally diverse initial hits. mdpi.comnih.gov Subsequent medicinal chemistry efforts focused on molecules structurally related to a hit compound, designated as compound 5 , to establish a preliminary structure-activity relationship (SAR) and enhance inhibitory potency. mdpi.comnih.gov This led to the synthesis of a small set of derivatives to explore the impact of small functional groups on the phenyl ring attached to the 2-aminooxazole nitrogen and to determine whether the ethyl ester or the carboxylic acid provided better enzyme affinity. nih.gov The biochemical evaluation of these compounds against StSAT indicated a relatively flat SAR, with both the carboxylic acid and its corresponding ethyl ester derivatives demonstrating comparable inhibitory activity. nih.gov

| Compound | Target Enzyme | IC50 |

| Compound 5 Analogues | Salmonella typhimurium Serine Acetyltransferase (StSAT) | Varies |

Specific IC50 values for the most potent analogues were not detailed in the provided search results, but the research indicated a several-fold improvement in potency compared to the initial hit compound 5.

DNA Gyrase Inhibition

Bacterial DNA gyrase is a type II topoisomerase that plays a critical role in DNA replication, transcription, and repair, making it a well-established target for antibacterial drugs. researchgate.net While the broader class of isoxazole derivatives has been investigated for antibacterial properties, specific data on the inhibition of DNA gyrase by this compound and its close derivatives is limited.

Research into other heterocyclic scaffolds has demonstrated the potential for isoxazole-containing molecules to act as DNA gyrase inhibitors. For instance, in silico studies of novel triazole-isoxazole hybrids have been conducted to assess their potential interactions with the DNA gyrase enzyme. nih.gov In these computational models, the bacterial DNA gyrase–ligand conjugate with a specific hybrid, 7b , showed that the ligand maintained a stabilized conformation within the enzyme's binding cavity throughout the simulation. nih.gov

Structure Activity Relationship Sar Studies of 5 2 Furyl Isoxazole 3 Carboxylic Acid Derivatives

Influence of Substituents on the Furan (B31954) Moiety on Biological Activities

Research into related isoxazole (B147169) structures has shown that substitutions on heterocyclic rings attached to the isoxazole core are a key area for optimization. For instance, the introduction of a nitro group onto a furyl ring attached to an isoxazole core is a common strategy explored in medicinal chemistry. ontosight.aiontosight.aiontosight.ai The strong electron-withdrawing nature of the nitro group can enhance the molecule's ability to interact with biological targets and is known to contribute to antimicrobial activity in various nitro-furyl compounds. ontosight.aiontosight.ai

Furthermore, studies on other aryl derivatives of isoxazoles have demonstrated that the nature and position of substituents on the aromatic ring system can dictate the compound's inhibitory activity. For example, in a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids, designed as xanthine (B1682287) oxidase inhibitors, hydrophobic groups on the indole (B1671886) ring were found to be essential for potent inhibition. nih.gov This highlights a general principle that can be extrapolated to the furan moiety: the addition of various functional groups—such as halogens, alkyls, or methoxy (B1213986) groups—can fine-tune the lipophilicity and electronic character of the molecule, thereby influencing its interaction with specific enzymes or receptors. The diverse functional groups that can be introduced onto the furan scaffold allow for the synthesis of a wide array of derivatives with potentially enhanced or novel biological activities. ijabbr.comresearchgate.net

Impact of Modifications at the Carboxylic Acid Position

The carboxylic acid group at the 3-position of the isoxazole ring is a pivotal functional group, often acting as a key interaction point with biological targets, for instance, by forming hydrogen bonds or salt bridges with amino acid residues in an active site. However, its acidic nature can also limit properties like cell permeability and oral bioavailability. Consequently, modification of this group is a primary strategy in lead optimization.

Esterification and Amidation Effects on Potency

Converting the carboxylic acid to its corresponding ester or amide derivatives is a widely employed tactic to enhance potency and modulate pharmacokinetic properties. bohrium.comorganic-chemistry.orgresearchgate.net Amidation, in particular, has proven to be highly effective in improving the biological activity of isoxazole-3-carboxylic acid derivatives.

A significant example can be found in the optimization of diarylisoxazole-3-carboxamides as potent inhibitors of the mitochondrial permeability transition pore (mtPTP). nih.gov While the parent scaffold differs slightly, the study provides a clear and relevant demonstration of the profound effect of amidation at the 3-position. The initial hit, a carboxylic acid, was converted into a series of amides, leading to a dramatic increase in inhibitory activity. The SAR studies revealed that the nature of the aniline (B41778) moiety in the amide was critical for potency. For example, introducing specific substitution patterns, such as a 5-chloro-2-methylphenyl group, resulted in compounds with sub-nanomolar activity. nih.gov

These findings underscore that the amide bond not only replaces the acidic proton of the carboxylic acid but also provides a scaffold for introducing additional substituents that can engage in new, favorable interactions with the target protein, thereby significantly enhancing potency.

Table 1: Effect of Amidation on Mitochondrial Swelling Inhibition

This table is generated based on data for diarylisoxazole-3-carboxamides, illustrating the principle of amidation effects on potency. nih.gov

| Compound | R Group (Amide) | EC50 (µM) |

| Parent Acid | -OH | > 10 |

| Amide Derivative 1 | -NH-(3,4,5-trimethoxyphenyl) | < 0.39 |

| Amide Derivative 2 | -NH-(5-chloro-2-methylphenyl) | Sub-nanomolar |

| Amide Derivative 3 | -NH-(3-chloro-2-methylphenyl) | Sub-nanomolar |

Role of Substituents on the Isoxazole Ring

Stereochemical Considerations and Enantiomeric Activity

The introduction of a chiral center into a molecule can lead to the formation of enantiomers, which are non-superimposable mirror images. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, potencies, and side-effect profiles. ijpsr.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

While specific studies on the enantiomeric activity of 5-(2-Furyl)isoxazole-3-carboxylic acid are not widely reported, research on structurally related chiral heterocyclic carboxylic acids provides compelling evidence for the importance of stereochemistry. For example, in a series of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, the stereochemistry at the C-2 position of the propanoic acid side chain was crucial for antibacterial activity. nih.govresearchgate.net The study found that compounds with the (S)-configuration consistently demonstrated superior potency against a range of Gram-positive and Gram-negative bacteria compared to their (R)-enantiomers. nih.gov Specifically, (S)-enantiomers bearing hydrophobic para-substituents on a phenoxyl side chain displayed the best activities, with MIC values as low as 1.56 µg/mL. nih.gov This differential activity highlights how the specific three-dimensional arrangement of functional groups is critical for optimal interaction with the bacterial target.

Table 2: Enantiomeric Activity of Chiral Propanoic Acid Derivatives

This table is based on data for chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives to illustrate the principle of stereochemical influence. nih.gov

| Compound Substituent (R) | Configuration | Antibacterial Activity (MIC, µg/mL) |

| para-tert-butyl | (S) | 1.56 - 6.25 |

| para-tert-butyl | (R) | > 50 |

| para-phenyl | (S) | 1.56 - 3.13 |

| para-phenyl | (R) | > 50 |

Pharmacophore Elucidation and Optimization

Based on the collective SAR findings, a pharmacophore model for this compound derivatives can be proposed. A pharmacophore defines the essential spatial arrangement of molecular features necessary for biological activity. The process involves identifying common chemical features in active molecules and their geometric relationships. nih.govresearchgate.net

For this class of compounds, a putative pharmacophore would likely include:

A Hydrogen Bond Acceptor/Donor Region: This is represented by the carboxylic acid group or its amide/ester derivatives. The oxygen and nitrogen atoms can participate in crucial hydrogen bonding with the target protein. nih.gov

Two Aromatic/Heterocyclic Regions: The furan and isoxazole rings serve as key aromatic features. These planar systems can engage in π-π stacking, hydrophobic, or other electronic interactions within the binding site. ijabbr.comdundee.ac.uk

Defined Spatial Geometry: The relative orientation of the furan ring, the isoxazole core, and the carboxylic acid function is critical. The isoxazole ring acts as a rigid scaffold that holds the other features in a specific conformation for optimal binding.

Optimization based on this model would involve synthesizing new derivatives where substituents on the furan and isoxazole rings are varied to enhance interactions with specific pockets of the target protein. Furthermore, modifying the carboxylic acid to an amide allows for the exploration of additional vectors for interaction, as demonstrated by the significant potency gains in related series. nih.gov

Molecular Mechanisms of Action and Target Identification

Interaction with Specific Molecular Targets

While the direct molecular targets of 5-(2-Furyl)isoxazole-3-carboxylic acid remain to be fully elucidated, studies on analogous compounds have revealed specific and potent interactions, particularly with enzymes.

Research into derivatives of isoxazole-3-carboxylic acid has demonstrated significant inhibitory activity against xanthine (B1682287) oxidase (XO), a key enzyme in purine (B94841) metabolism. Elevated levels of uric acid, the product of xanthine oxidase activity, are associated with conditions such as gout.

One study focused on 5-phenylisoxazole-3-carboxylic acid derivatives, revealing that these compounds exhibit inhibitory potency in the micromolar to submicromolar range. nih.gov A molecular modeling study of one such derivative provided insights into its binding mode with xanthine oxidase, suggesting a basis for the structure-guided design of new inhibitors. nih.gov

Further investigations into 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids identified a compound, designated as 6c, with a potent inhibitory activity against xanthine oxidase, displaying an IC50 value of 0.13 μM. nih.gov This was noted to be 22-fold more potent than allopurinol (B61711), a clinically used xanthine oxidase inhibitor. nih.gov Enzyme kinetic studies revealed that this compound acts as a mixed-type inhibitor. nih.gov Molecular docking studies indicated that the isoxazole (B147169) ring's oxygen atom forms hydrogen bonds with the amino acid residues Ser876 and Thr1010 within the enzyme's active site. nih.gov

Table 1: Inhibitory Activity of Isoxazole-3-Carboxylic Acid Analogs against Xanthine Oxidase

| Compound Class | Specific Analog | IC50 Value (μM) | Inhibition Type | Key Binding Interactions |

| 5-phenylisoxazole-3-carboxylic acid derivatives | Not specified | Micromolar/submicromolar range | Not specified | Not specified |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Compound 6c | 0.13 | Mixed-type | Hydrogen bonds with Ser876 and Thr1010 |

Currently, there is a lack of specific information in the public domain detailing the direct modulation of receptors or interference with signaling pathways by this compound or its close analogs. Research has predominantly focused on enzyme inhibition.

Cellular Pathway Perturbations Induced by this compound Analogs

The interaction of small molecules with their molecular targets can lead to broader effects on cellular pathways, influencing processes such as cell survival and proliferation.

While direct evidence for apoptotic pathway activation by this compound is not available, studies on other heterocyclic carboxylic acid derivatives suggest this as a potential mechanism of action for related compounds. For instance, synthetic 1,2,4-triazole-3-carboxamides have been shown to induce apoptosis in leukemia cells. researchgate.net This is a common outcome of potent anti-proliferative agents and warrants investigation for isoxazole-based compounds.

The anti-proliferative activity of certain heterocyclic compounds has been linked to their ability to regulate the cell cycle. A class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives demonstrated potent anti-proliferative activity against a range of tumor cell lines by inducing cell cycle arrest at the G0/G1 interphase. nih.gov This suggests that analogs of this compound could potentially exert similar effects on cell cycle progression.

Investigating Off-Target Effects and Selectivity Profiles

The selectivity of a compound for its intended target over other molecules is a critical factor in its potential as a research tool or therapeutic agent. For the 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid analog that potently inhibits xanthine oxidase, the available research focuses on its activity against this specific enzyme. nih.gov Information regarding its broader selectivity profile and potential off-target effects is not detailed in the reviewed literature. Similarly, for the 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives, while they show selective inhibition of a human B-cell lymphoma cell line with no observed effects on normal human cells, a comprehensive off-target profile is not provided. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.

While specific docking studies on 5-(2-furyl)isoxazole-3-carboxylic acid are not extensively detailed in available literature, research on structurally similar isoxazole-3-carboxylic acid derivatives provides valuable insights into their binding modes with various enzymes. For instance, studies on isoxazole (B147169) derivatives as inhibitors for enzymes like cyclooxygenase (COX) and xanthine (B1682287) oxidase (XO) highlight key interactions that are likely relevant to the title compound. nih.govnih.gov

In a study of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as xanthine oxidase inhibitors, molecular docking revealed that the isoxazole-3-carboxylic acid core plays a crucial role in binding. The oxygen atom of the isoxazole ring was found to form hydrogen bonds with amino acid residues such as Ser876 and Thr1010 in the enzyme's active site. nih.gov Similarly, in studies of isoxazole-carboxamide derivatives targeting COX enzymes, the isoxazole ring was observed to orient itself within the binding pocket to establish favorable interactions. nih.gov These findings suggest that the furan (B31954) and carboxylic acid moieties of this compound would also engage in specific hydrogen bonding and hydrophobic interactions within a target's active site, anchoring the molecule and contributing to its inhibitory activity.

| Derivative Class | Target Enzyme | Key Interacting Residues | Type of Interaction | Source |

|---|---|---|---|---|

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Xanthine Oxidase (XO) | Ser876, Thr1010 | Hydrogen Bond (via isoxazole oxygen) | nih.gov |

| Isoxazole-carboxamides | Cyclooxygenase (COX) | Secondary binding pocket residues | Ideal binding interactions | nih.gov |

The insights gained from molecular docking simulations are fundamental to the rational design of new, more potent derivatives. By understanding how a ligand binds to its target, medicinal chemists can make targeted modifications to the molecular structure to enhance affinity and selectivity.

For example, based on the docking of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids into the xanthine oxidase active site, it was determined that a hydrophobic group on the nitrogen atom of the indole (B1671886) ring is essential for potent inhibition. nih.gov This led to the synthesis of a series of derivatives, with compound 6c (where the hydrophobic group is introduced) showing a 22-fold higher inhibitory activity compared to the standard drug allopurinol (B61711). nih.gov This demonstrates a successful application of rational design, where docking results guided the structural modifications leading to a significant improvement in biological activity. This principle could be applied to this compound by modifying the furan ring or adding substituents to the isoxazole core to optimize interactions with a specific target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, unsynthesized compounds.

For isoxazole derivatives, QSAR studies have been conducted to correlate their physicochemical properties with their anti-inflammatory activity. researchgate.net In one such study, a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles was synthesized and evaluated. A QSAR model was developed that showed a strong correlation between the observed and predicted anti-inflammatory activity. researchgate.net Although this study does not include the 5-(2-furyl) substituent, it establishes that the electronic and steric properties of the substituent at the 5-position of the isoxazole ring are critical determinants of biological activity. A similar QSAR model for this compound derivatives would likely involve descriptors related to the furan ring's properties, such as its hydrophobicity, electronic nature, and steric bulk, to predict and optimize activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. This model can then be used as a 3D query to screen large compound libraries (virtual screening) to identify new potential drug candidates.

Pharmacophore models have been developed for various classes of enzyme inhibitors that share structural similarities with isoxazole derivatives. For instance, a pharmacophore model for cyclooxygenase-2 (COX-2) inhibitors was generated based on a training set of known active compounds. nih.gov This model typically includes features like aromatic rings and hydrogen bond acceptors. nih.gov Derivatives of this compound possess these features: the furan and isoxazole rings can act as aromatic/hydrophobic features, while the oxygen atoms of the rings and the carboxylic acid group can serve as hydrogen bond acceptors and donors.

Virtual screening campaigns have successfully identified isoxazole-containing compounds as hits. In the search for inhibitors of Salmonella typhimurium serine acetyltransferase, virtual screening of an in-house chemical library led to the identification of an isoxazole-3-carboxylic acid derivative as a promising inhibitor. researchgate.net Subsequent optimization of this hit, guided by structure-activity relationships, further improved its potency. researchgate.net This underscores the utility of virtual screening in discovering novel biological activities for scaffolds like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable information about molecular geometry, electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), which are crucial for understanding a molecule's reactivity and intermolecular interactions.

DFT studies on isoxazole and furan-containing carboxylic acids have been performed to understand their structural and electronic properties. nih.govnih.govresearchgate.net For a closely related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level revealed a planar conformation and a HOMO-LUMO energy gap of approximately 4.458 eV. nih.gov A relatively large energy gap suggests high electronic stability and low chemical reactivity. nih.gov

The MEP map for such molecules typically indicates that the negative potential (red regions), which corresponds to sites for electrophilic attack, is concentrated around the electronegative oxygen and nitrogen atoms of the heterocyclic rings and the carboxylic acid group. The positive potential (blue regions) is generally found around the hydrogen atoms. nih.govresearchgate.net These calculations are vital for predicting how this compound would interact with biological macromolecules, with the electronegative regions being likely sites for hydrogen bonding or metal coordination within an enzyme's active site. nih.gov

| Parameter | Calculated Value | Implication | Source |

|---|---|---|---|

| HOMO-LUMO Energy Gap | ~4.458 eV | High electronic stability, low chemical reactivity | nih.gov |

| Molecular Electrostatic Potential (MEP) | Negative potential on O, N atoms | Likely sites for hydrogen bonding and electrophilic attack | nih.govresearchgate.net |

Future Research Directions and Therapeutic Potential

Development of Novel Analogs with Enhanced Potency and Selectivity

A primary focus of future research is the rational design and synthesis of novel analogs of 5-(2-Furyl)isoxazole-3-carboxylic acid to improve therapeutic efficacy and minimize off-target effects. Medicinal chemists employ strategies such as bioisosterism, where functional groups are replaced with others that have similar physical or chemical properties, to enhance potency, selectivity, and pharmacokinetic profiles. rsc.org

Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, research on related isoxazole (B147169) derivatives has shown that specific substitutions on the phenyl ring can significantly influence activity. The addition of electron-withdrawing groups like fluorine or trifluoromethyl has been observed to promote cytotoxicity in cancer cell lines and enhance secretory phospholipase A2 (sPLA2) inhibitory activities. nih.gov Conversely, substituting a methyl group with an amino group in one series improved COX-1 selectivity and inhibitory activity, demonstrating that subtle molecular changes can fine-tune biological action. nih.gov

The development of hybrid molecules, which combine the isoxazole core with other pharmacologically active scaffolds, is another promising avenue. mdpi.com This approach aims to create multifunctional molecules that can address complex diseases through multiple mechanisms of action. rsc.org The goal is to generate next-generation compounds with precisely tailored activities against specific biological targets, such as kinases, G-protein coupled receptors, or enzymes involved in inflammatory and proliferative diseases. daneshyari.comnih.gov

Table 1: Examples of Isoxazole Analog Development and Resulting Activity

| Lead Compound/Scaffold | Modification Strategy | Resulting Analog Example | Enhanced Potency/Selectivity | Target/Application |

|---|---|---|---|---|

| 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole | Substitution of methyl with an amino group | 5-amino-3-(5-chlorofuran-2-yl)-4-phenylisoxazole | Improved COX-1 selectivity and inhibitory activity | Anti-inflammatory, Anticancer |

| Isoxazole-3-carboxamide | Addition of 3-aminocyclohexanol (B121133) motif | Isoxazole-3-carboxamide with (1S, 3R)-3-aminocyclohexanol | Aided both potency and solubility | TRPV1 channel modulation (Analgesic) |

| Scopoletin | Hybridization with isoxazole ring | Scopoletin-isoxazole hybrid | Enhanced cytotoxic activity compared to pyrazole (B372694) hybrids | Anticancer |

Exploration of New Therapeutic Applications for this compound Derivatives

While initial investigations into this compound and its relatives have centered on areas like antimicrobial and anti-inflammatory properties, the broader isoxazole class has demonstrated a vast spectrum of biological activities. rsc.org This suggests that derivatives of the title compound could be repurposed or developed for a wide range of new therapeutic indications.

Current research on various isoxazole-containing molecules has revealed significant potential in several key areas: